molecular formula C17H21N3O B1450836 7-benzyl-2-propyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one CAS No. 1112259-47-8

7-benzyl-2-propyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one

Cat. No.: B1450836
CAS No.: 1112259-47-8
M. Wt: 283.37 g/mol
InChI Key: QOFQVVRZZDJYEM-UHFFFAOYSA-N
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Description

7-benzyl-2-propyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound belongs to the pyrido[3,4-d]pyrimidine family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-2-propyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with benzyl bromide and propyl bromide in the presence of a base, followed by cyclization to form the pyrido[3,4-d]pyrimidine core . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-benzyl-2-propyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Nucleophiles: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxyl or carbonyl derivatives, while reduction can produce amine or alkane derivatives .

Scientific Research Applications

7-benzyl-2-propyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cell signaling pathways.

    Medicine: Explored for its anticancer properties, as it has shown cytotoxic activity against various cancer cell lines.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-benzyl-2-propyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one involves its interaction with molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 7-benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
  • 7-benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione

Uniqueness

Compared to similar compounds, 7-benzyl-2-propyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl and benzyl groups contribute to its lipophilicity and ability to interact with hydrophobic pockets in target proteins, enhancing its efficacy as an enzyme inhibitor.

Properties

IUPAC Name

7-benzyl-2-propyl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-2-6-16-18-15-12-20(10-9-14(15)17(21)19-16)11-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12H2,1H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFQVVRZZDJYEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(CCN(C2)CC3=CC=CC=C3)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-benzyl-2-propyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one
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7-benzyl-2-propyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one
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7-benzyl-2-propyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one
Reactant of Route 4
7-benzyl-2-propyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one
Reactant of Route 5
7-benzyl-2-propyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one
Reactant of Route 6
7-benzyl-2-propyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one

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